

¹H NMR spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

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An In-depth Technical Guide to the ¹H NMR Spectrum of **3-Bromo-5-(trifluoromethyl)-1H-pyrazole**

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **3-Bromo-5-(trifluoromethyl)-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and multiplicities based on substituent effects, discuss the critical role of tautomerism, and provide a field-proven experimental protocol for acquiring high-quality spectral data.

Introduction: The Molecule and Its Significance

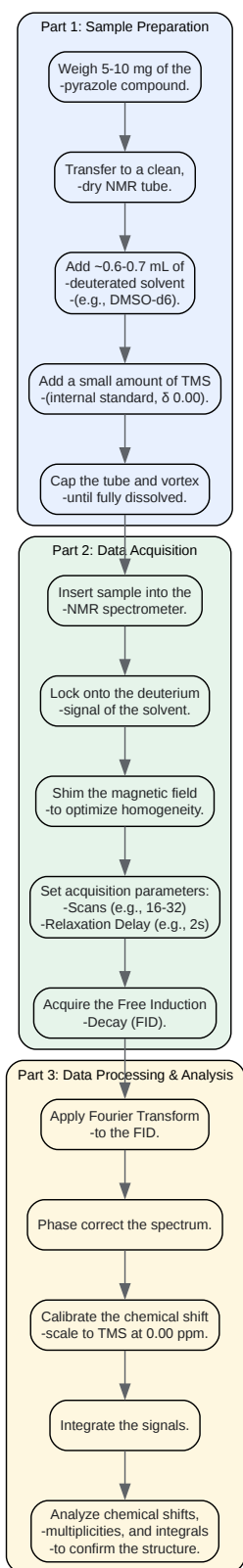
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a disubstituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The substituents at the 3- and 5-positions—a bromine atom and a trifluoromethyl (CF₃) group—impart unique electronic properties and potential reactivity handles for further chemical modification.

- The Trifluoromethyl Group (CF₃): This group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine.^[1] Its presence significantly influences the electron density distribution within the pyrazole ring, which in turn affects the chemical shifts of the ring protons.^{[2][3][4]} In drug design, the CF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity.
- The Bromine Atom (Br): As a halogen, bromine is also electronegative and exerts an inductive electron-withdrawing effect.^[1] Its presence is expected to deshield adjacent protons. Furthermore, it provides a valuable site for synthetic elaboration through cross-coupling reactions.

Accurate structural confirmation via ¹H NMR is a critical first step in the utilization of this building block for any research or development application.

Annular Tautomerism: A Critical Consideration

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.^{[5][6]} For **3-Bromo-5-(trifluoromethyl)-1H-pyrazole**, this results in a dynamic equilibrium between two tautomeric forms.

Figure 2. Standard workflow for ^1H NMR analysis.[Click to download full resolution via product page](#)

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